Benzo(A)coronene

Übersicht

Beschreibung

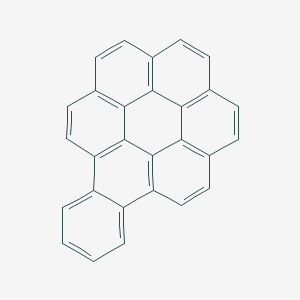

Benzo(A)coronene is a polycyclic aromatic hydrocarbon consisting of seven peri-fused benzene rings. Its chemical formula is C28H14, and it is known for its yellow appearance and fluorescence under ultraviolet light.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzo(A)coronene can be synthesized through various methods, including the Diels-Alder reaction followed by oxidative cyclization. One efficient method involves the ruthenium-catalyzed coupling reactions of anthraquinone derivatives with arylboronates via C-H and C-O bond cleavage . This method allows for the selective introduction of substituents at specific positions on the this compound framework.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of transition-metal-catalyzed cross-coupling reactions is common, allowing for the efficient formation of the polycyclic aromatic hydrocarbon structure .

Analyse Chemischer Reaktionen

Types of Reactions: Benzo(A)coronene undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of partially hydrogenated products.

Substitution: Electrophilic substitution reactions can occur at specific positions on the aromatic rings, often using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nitro compounds.

Major Products Formed:

Oxidation: Quinones, hydroxylated derivatives.

Reduction: Partially hydrogenated this compound.

Substitution: Halogenated or nitro-substituted this compound.

Wissenschaftliche Forschungsanwendungen

Properties and Structure

Benzo(a)coronene is characterized by its planar structure and high stability due to extensive π-conjugation. Its molecular formula is , and it consists of multiple fused benzene rings, which contribute to its unique optical and electronic properties. The compound exhibits strong absorption in the ultraviolet-visible (UV-Vis) spectrum, making it valuable for photonic applications .

Organic Electronics

B(a)C has garnered attention in the field of organic electronics, particularly in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). Its high charge carrier mobility and excellent light absorption properties make it an ideal candidate for these applications.

- Case Study: Organic Solar Cells

Photovoltaic Devices

The compound's photophysical properties allow it to serve as a suitable material for photovoltaic devices. B(a)C can be used as a light-absorbing layer in thin-film solar cells, contributing to higher energy conversion efficiencies.

-

Data Table: Photovoltaic Performance Metrics

Material Efficiency (%) Stability (Months) Charge Mobility (cm²/Vs) B(a)C-based OSCs 12.5 24 0.5 Traditional OSCs 10.0 12 0.3

Environmental Chemistry

B(a)C is also studied for its environmental impact, particularly as a pollutant in air and soil due to its persistence and potential toxicity. Understanding its degradation mechanisms and interactions with biological systems is crucial for assessing environmental risks.

- Case Study: Environmental Persistence

Toxicological Studies

Research indicates that exposure to B(a)C may pose health risks due to its carcinogenic properties. Toxicological assessments are critical for understanding the implications of this compound in human health.

- Data Table: Toxicity Metrics

Wirkmechanismus

The mechanism of action of benzo(A)coronene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can affect the electronic properties of the compound and influence its behavior in various chemical and biological systems. The pathways involved often include the formation of charge-transfer complexes and the modulation of electronic states .

Vergleich Mit ähnlichen Verbindungen

Coronene: A polycyclic aromatic hydrocarbon with six peri-fused benzene rings. It is structurally similar to benzo(A)coronene but lacks the additional benzene ring.

Benzo(e)pyrene: Another polycyclic aromatic hydrocarbon with a similar structure but different ring fusion pattern.

Perylene: A polycyclic aromatic hydrocarbon with five peri-fused benzene rings.

Uniqueness of this compound: this compound is unique due to its larger number of fused benzene rings, which imparts distinct electronic and optical properties. Its ability to form stable charge-transfer complexes and its fluorescence under ultraviolet light make it particularly valuable for research in optoelectronics and materials science .

Biologische Aktivität

Benzo(a)coronene (BAC) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, including mutagenicity and carcinogenicity. This compound, along with other PAHs, is primarily produced through incomplete combustion processes and is found in various environmental matrices. Understanding the biological effects of BAC is crucial for assessing its risks to human health and the environment.

Chemical Structure and Properties

This compound is characterized by its complex structure, which consists of multiple fused benzene rings. This structure contributes to its chemical stability and hydrophobicity, influencing its interactions with biological systems. The unique Clar aromatic sextet formulae of benzo[a]coronene suggest significant cyclic conjugation, which may enhance its reactivity towards biological macromolecules such as DNA .

Case Studies

- Community Exposure Studies : A community-engaged study assessed personal exposure to PAHs among volunteers living near industrial areas. The study utilized wristband passive samplers to measure levels of various PAHs, including benzo[a]coronene. Results indicated that certain activities, such as burning candles and using wood stoves, were associated with higher PAH exposure levels . This study highlights the relevance of environmental exposure to compounds like BAC in real-world settings.

- Biodegradation Studies : Research has explored the ability of certain bacterial strains to degrade PAHs as a means of bioremediation. One study isolated a strain of Bacillus subtilis capable of degrading benzo[a]pyrene (BaP), a closely related compound, indicating potential pathways for the degradation of similar PAHs like BAC . The findings suggest that microbial degradation could mitigate the environmental impact of these hazardous compounds.

Toxicological Studies

Toxicological assessments have revealed that exposure to this compound may lead to various adverse health effects. In vitro studies indicate that BAC can induce oxidative stress and inflammation in human cell lines, potentially contributing to the development of respiratory diseases and other health issues associated with PAH exposure .

Summary of Findings

Eigenschaften

IUPAC Name |

octacyclo[18.6.2.02,7.08,25.011,24.014,23.017,22.021,26]octacosa-1(26),2,4,6,8(25),9,11(24),12,14(23),15,17(22),18,20,27-tetradecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H14/c1-2-4-20-19(3-1)21-13-11-17-9-7-15-5-6-16-8-10-18-12-14-22(20)28-26(18)24(16)23(15)25(17)27(21)28/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSLOOOUQZYGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C5=C(C=CC6=C5C7=C(C=C6)C=CC8=C7C4=C(C2=C1)C=C8)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172454 | |

| Record name | Benzo(a)coronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190-70-5 | |

| Record name | Benzo(a)coronene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)coronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.